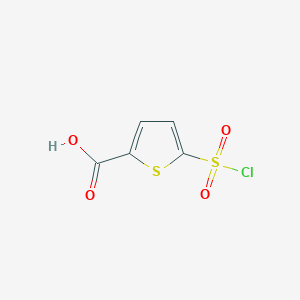
2-(3-Chlorophenyl)-2,2-difluoroacetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Applications
Efficient Synthesis of Pyrrolidine Derivatives An effective and fluorination-free synthesis method for 3,3-difluoropyrrolidine hydrochloride, a crucial synthon in the creation of biologically active compounds, was reported starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process involves a seven-step synthesis that begins with 2-chloro-2,2-difluoroacetic acid and results in the production of crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide through a telescoped process. Subsequent steps include a high-yielding reductive nitromethylation followed by catalytic hydrogenation/cyclization and borane reduction, yielding the final product in good yield and purity (Wei, Makowski, & Rutherford, 2012).
Fluorination of Styrenes Research has developed a procedure for the low-temperature condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids, leading to the formation of acetophenones with fluorine in both the nucleus and side chain. This work facilitated the first preparation of β,2,4-trifluorostyrene and β,β,2,4-tetrafluorostyrene, showcasing the application of chlorodifluoroacetic acid in the synthesis of fluorinated styrenes (Nad, Talalaeva, Kazennikova, & Kocheshkov, 1959).
Synthesis of (Hetero)arene-Fused Difluorinated Compounds A novel method has been developed for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives using sodium chlorodifluoroacetate. This approach involves a combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to a ketone, cyano, or ester functional group, highlighting the versatility of difluoroacetic acid derivatives in synthetic chemistry (Liang et al., 2020).
Catalytic and Reaction Mechanism Studies
Kinetic Studies of Aryldihalopropanols Kinetic data obtained from the trifluoroacetolysis of specific aryldihalopropanols indicate a halonium ion intermediate in the rearrangement to an α-haloketone. This study not only elucidates the reaction mechanism but also demonstrates improved yields under kinetic control conditions, contributing to the understanding of halogen shift rearrangements in organic synthesis (Jensen, Burke, & Thomas, 1978).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWPKAZAYUYMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027513-91-2 | |
| Record name | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3024517.png)







